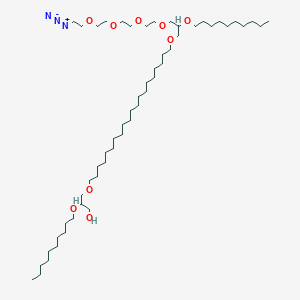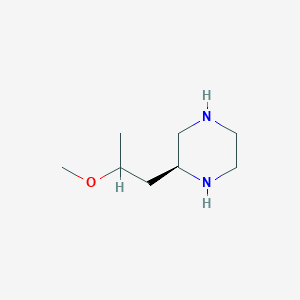![molecular formula C23H17N3O4 B12531427 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as hydroxyl, nitro, and carbonimidoyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with a suitable aldehyde, followed by nitration and subsequent reduction to introduce the nitrophenyl group. The final step involves the formation of the carbonimidoyl group through a reaction with methyl isocyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization, chromatography, and recrystallization to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-3-nitrophenylacetic acid
- Methyl (4-hydroxy-3-nitrophenyl)acetate
- 4-hydroxy-3-methoxybenzaldehyde nicotinamide
Uniqueness
Compared to similar compounds, 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one stands out due to its complex structure and the presence of multiple functional groups.
Eigenschaften
Molekularformel |
C23H17N3O4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C23H17N3O4/c1-15(24-16-8-7-11-18(14-16)26(29)30)21-22(27)19-12-5-6-13-20(19)25(23(21)28)17-9-3-2-4-10-17/h2-14,27H,1H3 |
InChI-Schlüssel |
LYRDEMUKXYJAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)

![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)









